molecular formula C25H17N3O2 B13782254 2H-1-Benzopyran-2-one, 7-[(2-amino-1-naphthalenyl)azo]-3-phenyl- CAS No. 67906-30-3

2H-1-Benzopyran-2-one, 7-[(2-amino-1-naphthalenyl)azo]-3-phenyl-

Cat. No.: B13782254
CAS No.: 67906-30-3
M. Wt: 391.4 g/mol
InChI Key: WHDOBXLBYBWVMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(2-Amino-1-naphthyl)azo]-3-phenyl-2-benzopyrone is a complex organic compound with the molecular formula C25H17N3O2 It is known for its unique structure, which includes an azo group (-N=N-) linking a naphthyl and a benzopyrone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-Amino-1-naphthyl)azo]-3-phenyl-2-benzopyrone typically involves the diazotization of 2-amino-1-naphthylamine followed by coupling with 3-phenyl-2-benzopyrone. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling processes, utilizing automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-[(2-Amino-1-naphthyl)azo]-3-phenyl-2-benzopyrone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can yield corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Conditions typically involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

7-[(2-Amino-1-naphthyl)azo]-3-phenyl-2-benzopyrone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.

    Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 7-[(2-Amino-1-naphthyl)azo]-3-phenyl-2-benzopyrone involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include oxidative stress and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(2-Amino-1-naphthyl)azo]-3-phenylcoumarin
  • 7-[(2-Amino-1-naphthyl)azo]-3-phenylchromen-2-one

Uniqueness

7-[(2-Amino-1-naphthyl)azo]-3-phenyl-2-benzopyrone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a naphthyl azo group with a benzopyrone moiety makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

CAS No.

67906-30-3

Molecular Formula

C25H17N3O2

Molecular Weight

391.4 g/mol

IUPAC Name

7-[(2-aminonaphthalen-1-yl)diazenyl]-3-phenylchromen-2-one

InChI

InChI=1S/C25H17N3O2/c26-22-13-11-17-8-4-5-9-20(17)24(22)28-27-19-12-10-18-14-21(16-6-2-1-3-7-16)25(29)30-23(18)15-19/h1-15H,26H2

InChI Key

WHDOBXLBYBWVMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)N=NC4=C(C=CC5=CC=CC=C54)N)OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.